NHP2 is derived from various organisms, including Saccharomyces cerevisiae (budding yeast) and humans. In S. cerevisiae, it is encoded by the gene NHP2, while in humans, it is associated with dyskeratosis congenita, a genetic disorder affecting multiple systems due to telomere shortening. NHP2 belongs to the family of high mobility group proteins, specifically classified under the ribosomal protein eL8/NHP2 family.
The synthesis of NHP2 can be achieved through recombinant DNA technology. In laboratory settings, the gene encoding NHP2 can be cloned into expression vectors and introduced into host cells such as Escherichia coli or mammalian cell lines. The expressed protein can then be purified using affinity chromatography techniques that exploit tags such as His-tag or GST-tag.
Detailed protocols often involve:
Key structural features include:
NHP2 is involved in several biochemical reactions within the H/ACA ribonucleoprotein complex:
The reaction mechanism typically involves:
Experimental data on stability indicate that certain mutations can lead to increased proteolytic degradation or misfolding under cellular conditions .
NHP2 has several important applications in scientific research:
NHP2 (human gene symbol NHP2, also termed NOLA2) exhibits significant evolutionary conservation with its yeast ortholog, Saccharomyces cerevisiae Nhp2p. The human NHP2 protein shares ~60% sequence identity with yeast Nhp2p, particularly within the core structural domains essential for ribonucleoprotein (RNP) assembly [5] [10]. Key conserved residues include a central lysine-rich motif (KKEK) and C-terminal aromatic amino acids (Phe/Tyr), which facilitate RNA-binding and protein-protein interactions [7] [10]. Mutational studies demonstrate that residues critical for yeast viability (e.g., Gly58, Arg76 in Nhp2p) correspond to human disease-associated variants (e.g., Gly39Arg in NHP2), underscoring functional conservation [5] [7]. This homology extends to functional roles: Both proteins are essential for H/ACA snoRNP stability, rRNA processing, and telomerase assembly. In yeast, Nhp2p depletion causes pre-rRNA processing defects and aberrant telomere elongation, mirroring phenotypes in human cells with NHP2 mutations [7] [10].
Table 1: Key Sequence Features of Human NHP2 vs. Yeast Nhp2p
Feature | Human NHP2 | Yeast Nhp2p | Functional Significance |
---|---|---|---|
Length (aa) | 153 | 156 | Isoform-specific functional variation |
Sequence Identity | ~60% | Reference | Conserved RNP assembly |
Lysine-rich Motif | ⁷⁵KKRK⁷⁸ | ⁷⁸KKEK⁸¹ | RNA backbone interaction |
Disease Mutation | Gly39Arg | Gly58Ala (lethal) | Disrupts core protein folding |
Nuclear Localization | N-terminal basic residues | N-terminal basic residues | Facilitates nucleolar import |
NHP2 belongs to the ribosomal protein L7Ae superfamily, characterized by a conserved α-β-α sandwich fold that mediates RNA binding [3] [6]. This fold comprises a four-stranded β-sheet flanked by two α-helices, forming a highly basic surface for RNA interaction. Unlike archaeal L7Ae (which binds K-turns/K-loops), eukaryotic NHP2 recognizes diverse stem-loop structures in H/ACA RNAs through its L7Ae-like domain (residues 24–130 in humans) [3]. A pivotal structural distinction is the conserved Pro83 in human NHP2 (Pro81 in yeast), which undergoes cis/trans isomerization to modulate RNA affinity. NMR studies reveal that Pro83 isomerization alters the conformation of the RNA-binding groove and adjacent loops (e.g., Loop 4), enabling adaptability to non-canonical RNA motifs [3]. Mutations stabilizing the cis conformation (e.g., Ser82Trp) enhance H/ACA RNP stability in vivo, while trans-dominant variants impair telomerase RNA (hTR) binding [3].
Table 2: Structural Features of the L7Ae-like Domain in NHP2
Structural Element | Residues (Human NHP2) | Function | Conservation |
---|---|---|---|
β-strand 1 | 32–38 | Core scaffold | Universal in L7Ae family |
α-helix 1 | 42–55 | RNA minor groove contact | >90% sequence identity |
Loop 4 | 72–78 | RNA backbone stabilization | Eukaryote-specific flexibility |
Pro83 isomerization site | 82–84 | Allosteric RNA affinity switch | Eukaryotes only |
C-terminal tail | 131–153 | Dyskerin/Nop10 interaction | H/ACA-specific extension |
While direct mapping of NHP2 post-translational modifications (PTMs) remains limited, its interactions and disease phenotypes imply regulatory PTMs:
Functionally, PTMs likely impact:
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